

GNE-1858: A Technical Guide to its Impact on T-Cell Exhaustion

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Compound of Interest

Compound Name: GNE-1858

Cat. No.: B8104000

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Introduction

T-cell exhaustion is a state of T-cell dysfunction that arises during chronic infections and cancer, characterized by the progressive loss of effector functions, including cytokine production and proliferative capacity. A key regulator of T-cell activation and exhaustion is the Hematopoietic Progenitor Kinase 1 (HPK1), a negative feedback regulator of T-cell receptor (TCR) signaling. **GNE-1858** is a potent and ATP-competitive inhibitor of HPK1, positioning it as a promising agent to counteract T-cell exhaustion and enhance anti-tumor immunity. This technical guide provides an in-depth overview of **GNE-1858**, its mechanism of action, and its impact on T-cell exhaustion, compiling available data and experimental methodologies.

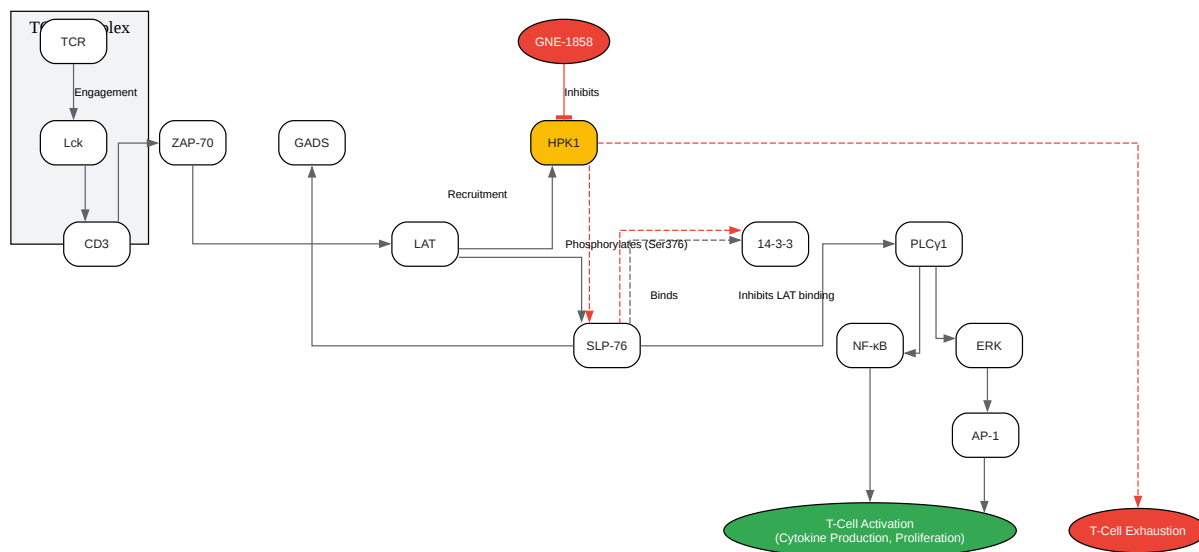
GNE-1858: Core Properties

GNE-1858 is a small molecule inhibitor targeting the kinase activity of HPK1. By binding to the ATP-binding site of HPK1, **GNE-1858** prevents the phosphorylation of its downstream targets, thereby disrupting the negative feedback loop on TCR signaling.

Property	Value	Reference
Target	Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1)	[1]
Mechanism of Action	ATP-competitive inhibitor	[1]
IC50 (Wild-Type HPK1)	1.9 nM	[1]
IC50 (HPK1-TSEE mutant)	1.9 nM	[1]
IC50 (HPK1-SA mutant)	4.5 nM	[1]

The HPK1 Signaling Pathway and T-Cell Exhaustion

HPK1 plays a critical role in negatively regulating T-cell activation. Upon TCR engagement, HPK1 is recruited to the signaling complex where it phosphorylates SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376. This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the dissociation of the SLP-76/GADS complex from the transmembrane adaptor LAT, ultimately dampening the TCR signal. By inhibiting HPK1, **GNE-1858** prevents this phosphorylation event, leading to sustained TCR signaling, enhanced T-cell activation, and potentially reversing T-cell exhaustion.



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HPK1 Signaling Pathway in T-Cell Activation and Exhaustion.

Impact of GNE-1858 on T-Cell Function

Inhibition of HPK1 by **GNE-1858** is expected to enhance various aspects of T-cell function that are compromised during exhaustion.

T-Cell Cytotoxicity

Studies have shown that HPK1 inhibition can enhance T-cell-mediated cytotoxicity against cancer cells. One study demonstrated that **GNE-1858** dose-dependently inhibited the proliferation of non-Hodgkin's lymphoma cell lines when co-cultured with peripheral blood mononuclear cells (PBMCs)[2][3].

Cell Line	GNE-1858 Concentration	Proliferation Inhibition (%)
BJAB	7.815 nM	~20%
	15.625 nM	~35%
	31.25 nM	~50%
	62.5 nM	~65%
	125 nM	~75%
	250 nM	~80%
	500 nM	~85%
	1000 nM	~90%
WSU-DLCL2	7.815 nM	~15%
	15.625 nM	~30%
	31.25 nM	~45%
	62.5 nM	~60%
	125 nM	~70%
	250 nM	~75%
	500 nM	~80%
	1000 nM	~85%

Note: Proliferation inhibition percentages are estimated from graphical data presented in the cited literature and may not be exact values.

Cytokine Production

HPK1 negatively regulates the production of key effector cytokines. Inhibition of HPK1 is therefore expected to increase the secretion of pro-inflammatory cytokines such as IFN- γ , IL-2, and TNF- α by T-cells. While specific quantitative data for **GNE-1858** is limited in the public domain, studies with other potent HPK1 inhibitors have demonstrated a significant increase in cytokine production.

Cytokine	HPK1 Inhibitor Treatment	Fold Increase (vs. Control)
IFN- γ	Compound K (another HPK1 inhibitor)	~2-4 fold
IL-2	Compound K (another HPK1 inhibitor)	~3-5 fold

Reversal of Exhaustion Markers

T-cell exhaustion is characterized by the upregulation of inhibitory receptors such as PD-1, TIM-3, and LAG-3. Inhibition of HPK1 has been suggested to reduce the expression of these markers, thereby "reinvigorating" exhausted T-cells. Quantitative data on the direct effect of **GNE-1858** on the expression of these markers is not yet widely available.

Experimental Protocols

SLP-76 Phosphorylation Assay (Western Blot)

This assay is crucial for confirming the direct inhibitory effect of **GNE-1858** on HPK1's kinase activity in a cellular context.

Objective: To measure the level of phosphorylated SLP-76 (at Ser376) in T-cells following TCR stimulation in the presence or absence of **GNE-1858**.

Materials:

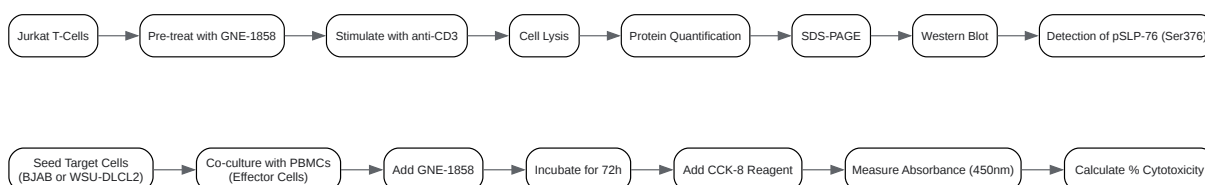
- Jurkat T-cells
- Anti-CD3 antibody (e.g., OKT3)
- **GNE-1858**

- Lysis buffer (RIPA or similar) with protease and phosphatase inhibitors
- Primary antibodies: Rabbit anti-phospho-SLP-76 (Ser376), Mouse anti-total SLP-76, Rabbit anti-HPK1, Mouse anti- β -actin
- Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
- SDS-PAGE gels and Western blot apparatus
- ECL substrate

Protocol:

- Culture Jurkat T-cells to a density of $1-2 \times 10^6$ cells/mL.
- Pre-treat cells with various concentrations of **GNE-1858** (e.g., 0, 1, 10, 100 nM) for 1-2 hours.
- Stimulate the T-cells with anti-CD3 antibody (e.g., 1-5 μ g/mL) for 10-30 minutes at 37°C.
- Harvest the cells by centrifugation and wash once with ice-cold PBS.
- Lyse the cells in lysis buffer on ice for 30 minutes.
- Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Determine protein concentration of the supernatants using a BCA or Bradford assay.
- Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
- Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-SLP-76 (Ser376) overnight at 4°C.

- Wash the membrane three times with TBST.
- Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Visualize the bands using an ECL substrate and an imaging system.
- Strip the membrane and re-probe for total SLP-76, HPK1, and β -actin as loading controls.



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